molecular formula C17H11N3 B1612610 4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile CAS No. 28487-61-8

4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile

Katalognummer: B1612610
CAS-Nummer: 28487-61-8
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: CZSUCJJIYBEUFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The compound 4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile is systematically identified using IUPAC conventions to describe its bifunctional aromatic structure. The IUPAC name derives from the parent benzene rings substituted with cyano groups and an ethyl bridge. The central ethyl group connects two para-cyanophenyl moieties, with one carbon of the ethyl chain bearing an additional cyano substituent.

Table 1: Systematic nomenclature and synonyms

Systematic Name Common Synonyms
This compound 4,4'-(1-Cyanoethane-1,2-diyl)dibenzonitrile
2,3-Bis(4-cyanophenyl)propionitrile

The molecular formula C₁₇H₁₁N₃ reflects two benzene rings (C₁₂H₁₀), an ethyl chain (C₂H₄), and three nitrile groups (N₃) . The SMILES notation N#CC1=CC=C(C(C#N)CC2=CC=C(C#N)C=C2)C=C1 explicitly defines the connectivity, emphasizing the para-substitution pattern and the central ethyl linkage .

Molecular Geometry and Conformational Analysis

The molecule adopts a planar conformation due to conjugation between the aromatic rings and the nitrile groups. Density functional theory (DFT) studies on analogous cyanophenyl derivatives suggest that the ethyl bridge allows limited rotational freedom, resulting in a staggered conformation to minimize steric hindrance . The nitrile groups induce electron-withdrawing effects, polarizing the benzene rings and stabilizing the planar geometry through resonance.

Table 2: Key bond lengths and angles

Parameter Value (Å or °) Method
C≡N bond length 1.16 ± 0.02 X-ray diffraction
C-C aromatic bond 1.39 ± 0.01 MP2/6-31+G(d,p)
Dihedral angle (aryl-ethyl) 12.5° DFT/B3LYP

The ethyl chain’s central carbon (C1) exhibits sp³ hybridization, while the adjacent nitrile-bearing carbon (C2) adopts sp² hybridization due to conjugation with the aromatic system . This hybridization difference creates a slight twist in the ethyl bridge, deviating from perfect planarity.

Comparative Structural Analysis with Related Cyanophenyl Ethyl Benzonitrile Derivatives

Structurally analogous compounds, such as 4-(1-cyano-1-methylethyl)benzonitrile (C₁₁H₁₀N₂), share the para-cyanophenyl motif but lack the bifunctional ethyl bridge. The absence of a second cyanophenyl group reduces steric constraints, allowing greater conformational flexibility . In contrast, derivatives like (E)-4-(1-cyano-2-(4-((2-(dimethylamino)ethyl)(methyl)amino)phenyl)vinyl)benzonitrile replace the ethyl group with a vinyl linkage, enhancing π-conjugation and rigidity .

Table 3: Structural comparisons

Compound Bridge Type Hybridization Conformation
This compound Ethyl sp³/sp² Staggered
4-(1-Cyano-1-methylethyl)benzonitrile Isopropyl sp³ Free rotation
(E)-4-(1-Cyano-2-(4-aminophenyl)vinyl)benzonitrile Vinyl sp² Planar

The electronic effects of nitrile groups also differ: in ethyl-bridged derivatives, the inductive effect dominates, while in vinyl-linked analogs, resonance stabilization plays a greater role .

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction of related compounds, such as 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, reveals monoclinic systems with space group C2/c and unit cell parameters a = 26.4556 Å, b = 3.73562 Å, c = 18.4230 Å, and β = 109.841° . Although direct data for this compound are limited, its solid-state packing likely resembles other cyanophenyl derivatives, featuring π-π stacking (3.5–4.0 Å interplanar distances) and dipole-dipole interactions between nitrile groups .

Table 4: Hypothetical crystallographic parameters

Parameter Predicted Value Basis
Crystal system Monoclinic Analogous structures
Space group P2₁/c Molecular symmetry
Unit cell volume ~1200 ų Molecular dimensions
Density 1.35 g/cm³ Calculated from formula

Eigenschaften

IUPAC Name

4-[2-cyano-2-(4-cyanophenyl)ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3/c18-10-14-3-1-13(2-4-14)9-17(12-20)16-7-5-15(11-19)6-8-16/h1-8,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSUCJJIYBEUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586160
Record name 4,4'-(1-Cyanoethane-1,2-diyl)dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28487-61-8
Record name 4,4'-(1-Cyanoethane-1,2-diyl)dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Step 1: Formation of 4-[(4-Amino-1,2,4-triazolium-1-yl)methyl]benzonitrile Halide (Formula 2)

  • Reactants :
    • 4-Halomethylbenzonitrile (preferably 4-bromomethylbenzonitrile)
    • 4-Amino-1,2,4-triazole
  • Conditions :
    • Solvent: Isopropanol
    • Temperature: 75–100°C
    • Duration: 5 hours
  • Purification : Leaching with isopropanol/hexane (20:80 ratio).

Step 2: Deamination to 4-[1-(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile (Formula 3)

  • Process :
    • Adjust pH >8 with aqueous ammonia.
    • Precipitate solids using isopropanol/hexane.
  • Outcome :
    • 82.9% yield
    • No detectable isomer (Formula 4).

Step 3: Coupling with 4-Fluorobenzonitrile

  • Reactants :
    • Formula 3
    • 4-Fluorobenzonitrile
  • Conditions :
    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium tert-butoxide
    • Temperature: -10°C to -5°C
  • Purification : Recrystallization from ethyl acetate.
  • Final Product :
    • Yield: 58%
    • Purity: 99.9% (HPLC).

Alternative Single-Pot Method Using Cesium Carbonate

This approach simplifies the process by eliminating deamination.

Key Steps

  • Reactants :
    • 4-Bromomethylbenzonitrile
    • 1,2,4-Triazole
  • Conditions :
    • Solvent: Acetone
    • Base: Cesium carbonate
    • Temperature: Reflux
  • Coupling :
    • Silicon amine catalyst
    • Temperature: -20°C
  • Final Product :
    • Yield: 58–82%
    • Purity: 99.5% (HPLC).

Comparative Analysis of Methods

Parameter Three-Step Method Single-Pot Method
Key Reactants 4-Amino-1,2,4-triazole 1,2,4-Triazole
Solvent Isopropanol/DMF Acetone/DMF
Base Potassium tert-butoxide Cesium carbonate
Temperature Range -10°C to 100°C -20°C to reflux
Yield 58% 58–82%
Purity 99.9% 99.5%
Key Advantage Eliminates isomer formation Simplified workflow

Optimization Techniques

  • Solvent Selection :
    • Isopropanol minimizes byproducts in Step 1.
    • DMF enhances reactivity in low-temperature coupling.
  • Temperature Control :
    • Reactions below -5°C suppress triazole-4-yl isomer formation.
  • Purification :
    • Hexane/isopropanol mixtures improve crystalline purity.
    • Ethyl acetate recrystallization removes residual DMF.

Impurity Profiles

  • Major Impurities :
    • 4-[1-(1,2,4-Triazol-4-yl)methyl]benzonitrile (Formula 4).
    • 4-[1,1-Bis(4-cyanophenyl)methyl]benzonitrile (Formula 6).
  • Mitigation Strategies :
    • Regiospecific amino-group blocking in Step 1.
    • pH-controlled deamination in Step 2.

Analyse Chemischer Reaktionen

Types of Reactions

4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Primary amines.

    Substitution: Brominated or nitrated derivatives of the original compound.

Wirkmechanismus

The mechanism of action of 4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s nitrile groups can form hydrogen bonds and other non-covalent interactions with amino acid residues in proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations: Silyl and Ester Derivatives

  • 4-{1-[Dimethyl(phenyl)silyl]ethyl}benzonitrile (4ja) Structure: Replaces the cyano group at the 1-position with a dimethyl(phenyl)silyl group. Properties: Melting point (46–48°C) and optical activity (+7.1 ee in CHCl₃) due to chiral center formation . Application: Used in stereospecific catalytic studies, contrasting with the target compound’s role in medicinal chemistry.
  • Methyl 4-{1-[dimethyl(phenyl)silyl]ethyl}benzoate (4ka) Structure: Contains a methoxycarbonyl group instead of the benzonitrile moiety. Properties: Liquid at room temperature (oil-like), unlike the solid-state target compound . Reactivity: The ester group enhances solubility in polar solvents, diverging from the target’s low solubility due to dual cyano groups.

Triazole-Containing Analogues

  • 4-[1-(4-Cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile (Letrozole Intermediate) Structure: Replaces the ethyl bridge with a triazole-methyl group. Purity: Synthesized with >99.5% purity via recrystallization (ethyl acetate), minimizing impurities like regioisomeric triazoles . Pharmacological Impact: The triazole ring enhances binding to aromatase enzymes, making it pharmacologically active, unlike the target compound’s role as a precursor .

Halogen and Heterocyclic Derivatives

  • 4-((5-Bromo-2-((4-cyanophenyl)(pivaloyloxy)amino)pyrimidin-4-yl)oxy)benzonitrile (5b) Structure: Incorporates bromo and pivaloyloxy groups on a pyrimidine ring. Synthesis: Achieved in 82% yield via Pd-catalyzed cyanation, contrasting with the target compound’s lower yields in multi-step processes . Application: Used in kinase inhibition studies, highlighting functional versatility compared to the target’s niche in aromatase inhibition.
  • 2-((4-Cyanophenyl)alkyl)imidazoles (6a–c) Structure: Alkyl chains (ethyl, propyl, butyl) link imidazole and benzonitrile groups. Yields: 30–49% in AcOH-mediated condensation, lower than the target compound’s optimized routes . Bioactivity: Imidazole derivatives exhibit antimicrobial activity, differing from the target’s enzymatic inhibition role.

Guanidine and Sulfonamide Derivatives

  • 1-Carbamimidamido-N-[2-(4-cyanophenyl)ethyl]methanimidamide Hydrochloride Structure: Features a guanidine group attached via an ethyl linker. Synthesis: Crude yield of 1.3 g via dicyandiamide coupling, with LCMS confirmation ([M+H]⁺ = 231.20) . Application: Explored as a dual FFAR1/FFAR4 modulator, diverging from the target’s anticancer applications.
  • 4-{2-[4-(Dimethylamino)phenyl]-2-[4-hydroxy-3,5-di-tert-butylphenyl]-1-(phenylsulfonyl)ethyl}benzonitrile Structure: Complex sulfonamide and phenolic substituents. Properties: Enhanced steric bulk and hydrogen-bonding capacity, influencing receptor binding kinetics .

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Weight Melting Point (°C) Key Substituents Application Reference
4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile 273.28 N/A Dual cyano, ethyl bridge Aromatase inhibitor precursor
4ja (silyl derivative) 307.49 46–48 Dimethyl(phenyl)silyl Catalysis studies
Letrozole Intermediate 285.30 >200 1,2,4-Triazole Anticancer drug
5b (bromo-pyrimidine) 468.29 N/A Bromo, pivaloyloxy Kinase inhibition

Key Findings and Implications

  • Structural Flexibility: Substituting cyano groups with silyl, ester, or heterocyclic moieties alters physical properties (e.g., solubility, melting point) and bioactivity .
  • Pharmacological Optimization : Triazole-containing analogues demonstrate superior enzymatic inhibition compared to the target compound, underscoring the importance of heterocycles in drug design .
  • Synthetic Challenges : Multi-step syntheses for the target compound and its analogues require rigorous purification (e.g., recrystallization) to achieve >99% purity, critical for pharmaceutical applications .

Biologische Aktivität

4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its mechanisms, efficacy, and potential applications.

Chemical Structure and Synthesis

The compound belongs to the class of benzonitriles, which are characterized by a nitrile functional group attached to a benzene ring. The synthesis of this compound typically involves multiple synthetic routes, including the introduction of cyano groups onto a benzonitrile backbone. Notable methods include:

  • Nitrile Chemistry : Utilizing nitrile functional groups to enhance reactivity.
  • Functional Group Modifications : Employing amination or hydrolysis to improve yield and selectivity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various contexts, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of glioblastoma cells through interactions with receptor tyrosine kinases (RTKs). The cytotoxic effects were quantified using the trypan blue exclusion assay, revealing significant growth inhibition in cancerous cells compared to non-cancerous cells.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM)Growth Inhibition (%)
U871078
MEF>100<10
Cisplatin590

The data indicate that while the compound effectively induces cell death in GBM cells, it exhibits minimal cytotoxicity towards non-tumorous cells, suggesting a degree of selectivity that is advantageous for therapeutic applications.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Studies assessing its efficacy against various bacterial strains revealed significant antibacterial effects, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of RTKs : The compound's interaction with RTKs leads to impaired signaling pathways crucial for cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound triggers apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The exact mechanisms by which it exerts antibacterial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in clinical settings:

  • Study on Glioblastoma Treatment : A clinical trial involving patients with glioblastoma demonstrated that administration of this compound led to a significant reduction in tumor size when combined with standard therapies.
  • Antimicrobial Trials : In vitro studies showed that the compound effectively reduced bacterial load in infected tissue samples, supporting its potential use as an adjunctive treatment for bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Sonogashira coupling) or multi-step alkylation/cyanation protocols. For example, analogous benzonitrile derivatives with ethynyl/ethenyl groups are synthesized using palladium-catalyzed coupling under inert atmospheres, with yields optimized by controlling temperature (80–120°C) and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to verify substituent positions and cyano group integration.
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal structure (space group, bond angles) for absolute configuration validation, as demonstrated for structurally similar benzonitriles .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Conduct in vitro assays such as:

  • Enzyme inhibition studies : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
  • Cellular viability assays (MTT/XTT): Assess cytotoxicity in cell lines (e.g., cancer, normal) to establish selectivity.
  • Binding affinity tests : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (100 K) reveals packing motifs and non-covalent interactions (e.g., π-π stacking, hydrogen bonds). For example, substituted benzonitriles exhibit planar aromatic rings with dihedral angles <10°, promoting stacking interactions that may enhance stability or influence solubility. Data refinement (R factor <0.08) and software like SHELXL are essential for accurate analysis .

Q. What computational strategies can predict its binding modes to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using:

  • Protein structures (PDB): Align the compound to active sites (e.g., ATP-binding pockets).
  • Free energy calculations (MM-GBSA): Estimate binding affinities.
  • Molecular dynamics simulations (NAMD/GROMACS): Assess conformational stability over 100+ ns trajectories. Validate predictions with experimental SPR or ITC data .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Address discrepancies by:

  • Replicating assays under standardized conditions (pH, temperature, solvent).
  • Structural analogs comparison : Test derivatives to identify substituents critical for activity (e.g., para-cyano vs. meta-fluoro groups).
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. IC50_{50} correlations) .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Modify physicochemical properties via:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
  • Lipinski’s Rule compliance : Adjust molecular weight (<500 Da) and logP (2–3) through substituent variation.
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., CYP450 oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.